molecular formula C10H15NO3 B8473612 3-(3,5-Dimethoxypyridin-4-yl)-1-propanol

3-(3,5-Dimethoxypyridin-4-yl)-1-propanol

Cat. No.: B8473612
M. Wt: 197.23 g/mol
InChI Key: MLSKUFYSOTWQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethoxypyridin-4-yl)-1-propanol is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-(3,5-dimethoxypyridin-4-yl)propan-1-ol

InChI

InChI=1S/C10H15NO3/c1-13-9-6-11-7-10(14-2)8(9)4-3-5-12/h6-7,12H,3-5H2,1-2H3

InChI Key

MLSKUFYSOTWQJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1CCCO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (1.1 g, 30 mmol) is suspended in THF (50 ml), and thereto is added with stirring 3-(3,5-dimethoxypyridin-4-yl)propionic acid ethyl ester (3.5 g, 15 mmol) obtained in Reference Example 22 at 50° C. over a period of time for 40 minutes. The mixture is further heated under reflux for 30 minutes, and thereto are added successively water (1.1 ml), a 15% aqueous sodium hydroxide solution (1.1 ml) and water (3.3 ml) in order to quench the reaction. The reaction solution is filtered, and the insoluble materials are removed, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: chloroform/methanol), and further recrystallized from isopropyl ether/hexane to give the title compound (2.9 g) as colorless crystals, m.p. 88-89° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
3-(3,5-dimethoxypyridin-4-yl)propionic acid ethyl ester
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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